4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

Physical Chemistry Analytical Chemistry Quality Control

This specific 4-chloromethyl regioisomer is the required intermediate for Romazarit sodium synthesis. The 4-position chloromethyl group enables essential nucleophilic substitution for drug development. Non-interchangeable with other isomers. Available in R&D quantities with documented purity. Ideal for CNS and anti-inflammatory research programs.

Molecular Formula C11H9Cl2NO
Molecular Weight 242.1 g/mol
CAS No. 832076-92-3
Cat. No. B1351731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole
CAS832076-92-3
Molecular FormulaC11H9Cl2NO
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CCl
InChIInChI=1S/C11H9Cl2NO/c1-7-10(6-12)14-11(15-7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
InChIKeyUZZOBOWGDDNXRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

832076-92-3: Why 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is a Defined and Sought-After Oxazole Building Block


4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CAS 832076-92-3) is a functionalized heterocyclic compound of the oxazole class, with the molecular formula C11H9Cl2NO and a molecular weight of 242.10 g/mol . It is characterized by a 1,3-oxazole core substituted with a 4-chlorophenyl group at the 2-position, a methyl group at the 5-position, and a reactive chloromethyl group at the 4-position . The compound is supplied as a solid and is recognized for its utility as a versatile building block in medicinal chemistry and drug development .

Why 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CAS 832076-92-3) Cannot Be Substituted with its Regioisomers or Close Analogs


The precise substitution pattern on the oxazole ring is not interchangeable; regioisomers and close analogs of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CAS 832076-92-3) exhibit distinct physicochemical and biological properties. As detailed below, a shift in the position of the chloromethyl group or a change in the phenyl ring's substituent leads to measurable differences in melting point, acid/base character (pKa), and enzymatic inhibition profile [1]. Furthermore, the compound's specific role as a key intermediate in the synthesis of Romazarit [2] underscores that its unique reactivity, stemming from the 4-chloromethyl group, is essential for that particular multi-step synthetic route. A generic substitution would result in a different reaction pathway and final product, making the procurement of the specific regioisomer critical for reproducible scientific and industrial outcomes.

Quantitative Differentiation Guide for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CAS 832076-92-3)


Melting Point Differentiation from a Key Regioisomer

The solid-state properties of 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole are distinct from its 5-chloromethyl regioisomer (CAS 109544-39-0), providing a simple but critical quality control and formulation parameter. The target compound has a reported melting point of 90-92 °C , while the regioisomer 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is frequently listed with a melting point that is either unreported or not readily available in standard reference data [1]. This quantifiable difference in a fundamental physical constant enables rapid identity verification and purity assessment.

Physical Chemistry Analytical Chemistry Quality Control

pKa Differentiation from a 4-Methyl Analog

The acid-base character of the oxazole ring is sensitive to its substitution. The target compound, with a 4-chlorophenyl group, exhibits a predicted pKa of -0.86 ± 0.26 . In contrast, its close analog bearing a 4-methylphenyl group (CAS 137090-44-9) has a predicted pKa of 0.15 ± 0.26 . The over 1 log unit difference in pKa reflects the electron-withdrawing effect of the chlorine atom versus the electron-donating methyl group, which influences the compound's ionization state and, consequently, its solubility, membrane permeability, and potential for forming salts in pharmaceutical formulations.

Physicochemical Properties Medicinal Chemistry Formulation Science

CYP Enzyme Inhibition Profile Differentiation

The compound's specific structure translates to a unique profile for inhibiting cytochrome P450 (CYP) enzymes, which are key to drug metabolism and potential drug-drug interactions. For the target compound, 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole, in vitro assays in human liver microsomes show an IC50 of 1.50E+4 nM for CYP2E1 [1]. A structurally related derivative (BDBM50380523) exhibits a different inhibition profile, with an IC50 of 5.00E+4 nM against the same CYP2E1 enzyme [2]. This nearly 3.3-fold difference in inhibitory potency is a direct consequence of structural modifications and provides a measurable metric for selecting compounds with a lower risk of metabolic interference.

Drug Metabolism ADME-Tox Enzyme Inhibition

Unique Role as a Key Intermediate in Romazarit Synthesis

The compound's precise substitution pattern is not just a physical or biological differentiator; it is a functional necessity in established synthetic routes. 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is a specific and named intermediate in a patented, 7-step synthesis of Romazarit (sodium salt), an anti-arthritic agent [1]. This route, originating from 4-chlorobenzoic acid and ethyl 2-chloroacetoacetate, relies on the specific formation of the 4-chloromethyloxazole derivative. The chloromethyl group at the 4-position is essential for the subsequent reaction with the sodium alkoxide derivative of ethyl 2-methyl-2-hydroxypropionate [2]. Regioisomers with the chloromethyl group at a different position (e.g., the 5-position) cannot be used in this sequence as they would lead to a different, and likely inactive, final product.

Synthetic Chemistry Pharmaceutical Manufacturing Process Chemistry

Purity Specification Advantage

For scientific procurement, the level of chemical purity is a key differentiator. 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole is commercially available with a guaranteed minimum purity specification of NLT 98% . In contrast, the closely related regioisomer 5-(chloromethyl)-2-(4-chlorophenyl)-4-methyloxazole is typically offered with a lower minimum purity specification of 95% . This 3% difference in purity, while seemingly small, can be significant in sensitive applications such as medicinal chemistry or process development, where trace impurities can lead to side reactions or ambiguous biological assay results.

Analytical Chemistry Quality Assurance Procurement

Validated Application Scenarios for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole (CAS 832076-92-3)


Pharmaceutical Intermediate for Anti-Arthritic Drug Development

This compound is a required, named intermediate in the multi-step synthesis of Romazarit sodium, a drug developed for the treatment of arthritis [1]. The patented synthetic route specifically requires the 4-chloromethyl substitution pattern to achieve the correct final structure [2]. Any research program focused on Romazarit, its analogs, or the underlying synthetic methodology is directly dependent on the availability and use of this specific regioisomer.

Building Block in Medicinal Chemistry for Diverse Heterocycle Synthesis

The presence of a reactive chloromethyl group makes this compound a versatile building block for creating diverse libraries of biologically active molecules . It can undergo nucleophilic substitution with amines, thiols, or alkoxides to introduce an oxazole moiety into more complex scaffolds. This is particularly valuable in drug discovery programs targeting the CNS, inflammation, and metabolic diseases, where oxazole-containing structures are frequently explored.

Reagent for Regioselective Functionalization and Linker Chemistry

The compound's defined melting point (90-92 °C) and pKa (-0.86) provide predictable physical and chemical behavior that is advantageous in linker chemistry. The chloromethyl group at the 4-position offers a selective handle for conjugation or surface functionalization, enabling the controlled attachment of the oxazole pharmacophore to larger biomolecules, solid supports, or polymers for applications in chemical biology, targeted drug delivery, or materials science.

Reference Standard in Analytical Method Development and Quality Control

With its well-characterized physical properties and high commercial purity (NLT 98%) , this compound is an excellent candidate for use as a reference standard in analytical chemistry. It can be employed to develop and validate HPLC, LC-MS, or GC methods for the detection and quantification of oxazole derivatives in reaction mixtures, biological samples, or pharmaceutical formulations, ensuring the accuracy and reliability of analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-2-(4-chlorophenyl)-5-methyloxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.